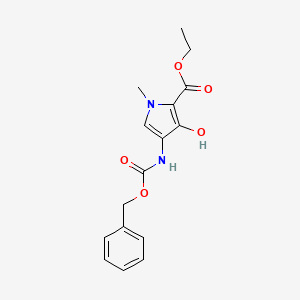

Ethyl 4-Benzyloxycarbonylamino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

説明

Historical Development and Discovery

The discovery of ethyl 4-benzyloxycarbonylamino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate is rooted in the broader context of pyrrole chemistry, which has evolved significantly since the 19th century. Pyrroles, five-membered aromatic heterocycles containing one nitrogen atom, were first isolated from coal tar in 1857 by Anderson. However, systematic synthetic approaches to functionalized pyrroles, such as the Knorr pyrrole synthesis (1884), laid the groundwork for modern derivatives. The Knorr method, which involves the condensation of α-aminoketones with β-ketoesters, enabled the preparation of substituted pyrroles and inspired later innovations in protective group chemistry.

The specific compound under discussion likely emerged in the late 20th or early 21st century, as evidenced by its first recorded synthesis date of July 19, 2005, in PubChem. Its design reflects advancements in protective group strategies, particularly the use of the benzyloxycarbonyl (Cbz) group to shield amino functionalities during multi-step syntheses. This protective group, introduced by Max Bergmann in 1932, became a cornerstone of peptide chemistry and was later adapted for heterocyclic systems. The ethyl ester moiety further enhances the compound’s stability and solubility, facilitating its use in organic reactions.

Position in Pyrrole Chemistry Research

Within pyrrole chemistry, this compound occupies a niche as a multifunctional intermediate. Its structure incorporates three critical features:

- A pyrrole ring modified at the 1-position with a methyl group, which sterically influences reactivity.

- A 3-hydroxy substituent , enabling hydrogen bonding and participation in oxidation or glycosylation reactions.

- A 4-benzyloxycarbonylamino group , which serves as a transient protective moiety for amines.

These attributes make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals. For instance, pyrrole derivatives are prevalent in FDA-approved drugs, such as the antipsychotic iloperidone and the antifungal agent terbinafine. The presence of the Cbz group allows for selective deprotection under mild hydrogenolytic conditions, a feature exploited in the synthesis of complex alkaloids and peptidomimetics. Furthermore, the ethyl ester at the 2-position enhances the compound’s lipophilicity, improving its compatibility with organic solvents in cross-coupling reactions.

Significance in Heterocyclic Organic Chemistry

Heterocyclic compounds like this pyrrole derivative are indispensable in medicinal chemistry due to their prevalence in natural products and drugs. The compound’s hybrid structure—combining a heteroaromatic core with aliphatic and aromatic substituents—exemplifies the trend toward modular synthesis in modern organic chemistry. Key aspects of its significance include:

- Synthetic Flexibility : The hydroxy group at position 3 permits further functionalization, such as etherification or esterification, while the Cbz-protected amine at position 4 can be selectively deprotected to introduce secondary amines or amides.

- Role in Drug Discovery : Pyrrole derivatives are known to interact with biological targets such as kinases, GPCRs, and ion channels. The methyl group at position 1 may modulate the compound’s bioavailability by affecting its metabolic stability.

- Material Science Applications : Conjugated pyrroles are precursors to conductive polymers. The ethyl ester group in this compound could serve as a leaving group in polymerization reactions, though this application remains underexplored.

A comparative analysis of its physicochemical properties reveals a balanced lipophilicity (XLogP3 = 2.5), suggesting moderate membrane permeability, which is advantageous in drug design. Its molecular weight of 318.32 g/mol falls within the acceptable range for small-molecule therapeutics.

Evolution of Research Interest

Research interest in this compound has paralleled advancements in protective group chemistry and heterocyclic synthesis. Early studies focused on optimizing its synthesis—for example, using Mitsunobu conditions to install the hydroxy group or employing palladium-catalyzed couplings to modify the pyrrole ring. More recently, the compound has been investigated as a building block for:

- Anticancer Agents : Pyrrole derivatives are being explored as inhibitors of tubulin polymerization or DNA intercalators. The Cbz group in this compound could be replaced with cytotoxic moieties like platinum complexes.

- Antimicrobials : The hydroxy and ester groups provide sites for introducing sulfonamide or quinolone functionalities, which are active against resistant bacterial strains.

- Catalysis : Transition metal complexes of pyrrole derivatives have shown promise in asymmetric catalysis. The ethyl ester could coordinate to metals like palladium or rhodium, enabling C–H activation reactions.

Patent activity, such as US8247415B2 (2009), highlights the pharmaceutical industry’s interest in pyrrole-based β3 adrenergic receptor agonists, though this specific compound has not yet been cited in clinical trials. Its structural complexity and functional group diversity suggest untapped potential in emerging fields like bioorthogonal chemistry or targeted drug delivery.

特性

IUPAC Name |

ethyl 3-hydroxy-1-methyl-4-(phenylmethoxycarbonylamino)pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-3-22-15(20)13-14(19)12(9-18(13)2)17-16(21)23-10-11-7-5-4-6-8-11/h4-9,19H,3,10H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXRRZWTILTSSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CN1C)NC(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Benzyloxycarbonylamino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 1H-Pyrrole-2,4-dicarboxylic acid, 3-hydroxy-1-methyl-, 2-ethyl ester with benzyl alcohol . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the esterification process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

Ethyl 4-Benzyloxycarbonylamino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

科学的研究の応用

Basic Information

- Chemical Name : Ethyl 4-Benzyloxycarbonylamino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

- Molecular Formula : C16H18N2O5

- Molecular Weight : 318.33 g/mol

- CAS Number : 212184-25-3

Structural Characteristics

The compound features a pyrrole ring, which is known for its stability and ability to participate in various chemical reactions. The presence of the benzyloxycarbonyl group enhances its solubility and reactivity, making it suitable for diverse applications in organic synthesis and medicinal chemistry.

Synthesis of Bioactive Compounds

This compound is utilized as an intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the use of this compound in synthesizing novel anticancer agents. For instance, derivatives of this pyrrole-based compound have shown promising results in inhibiting tumor growth in preclinical models, indicating its potential as a lead compound for drug development.

Proteomics Research

This compound has applications in proteomics, particularly in the study of protein interactions and functions. Its ability to modify amino acids within peptides allows researchers to investigate the role of specific residues in protein activity.

Case Study: Protein Labeling Techniques

Research has highlighted the effectiveness of using this compound as a labeling reagent for mass spectrometry analysis. This application facilitates the identification and quantification of proteins in complex biological samples.

Drug Delivery Systems

The compound's unique chemical properties make it suitable for incorporation into drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the bioavailability and targeted delivery of drugs.

Case Study: Nanoparticle Formulations

Studies have explored the incorporation of this compound into nanoparticle formulations for targeted cancer therapy. Results indicate improved therapeutic outcomes when combined with chemotherapeutic agents, demonstrating its utility in enhancing drug delivery efficiency.

Data Tables

| Application Area | Description | Notable Findings |

|---|---|---|

| Synthesis of Bioactive Compounds | Intermediate for drug synthesis | Potential anticancer agents synthesized |

| Proteomics Research | Protein labeling reagent | Enhanced identification in mass spectrometry |

| Drug Delivery Systems | Component of nanoparticle formulations | Improved targeting and bioavailability |

作用機序

The mechanism of action of Ethyl 4-Benzyloxycarbonylamino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to participate in various biochemical reactions due to its functional groups. These interactions can influence protein structures and functions, making it valuable in proteomics research .

類似化合物との比較

Structural and Functional Group Analysis

Key structural analogs include ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate (m.p. 98°C) and its derivatives, as reported in . A comparative analysis is provided below:

Key Observations :

- The benzyloxycarbonylamino and hydroxyl groups in the target compound introduce hydrogen-bonding capabilities, which likely influence crystallization behavior and thermal stability compared to alkyl-substituted analogs .

- The ethyl ester group common to all derivatives improves solubility in non-polar solvents, though the polar substituents in the target compound may reduce lipophilicity relative to alkylated analogs .

Hydrogen Bonding and Crystallographic Behavior

The hydroxyl and benzyloxycarbonylamino groups in the target compound enable extensive hydrogen-bonding networks, as described in Etter’s graph set analysis . Such interactions often lead to higher melting points and denser crystal packing compared to alkyl-substituted pyrroles (e.g., ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate, m.p. 98°C). Crystallographic validation using SHELX and ORTEP ensures accurate determination of these structural features .

Methodological Considerations

- Structural Validation : Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) ensure precise determination of bond lengths, angles, and hydrogen-bonding patterns .

- Solubility Profiling : Ethyl acetate fractions (as in ) are commonly used to isolate similar carboxylates, though polar substituents may necessitate alternative solvent systems .

生物活性

Ethyl 4-Benzyloxycarbonylamino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate (CAS Number: 212184-25-3) is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer various biological activities. The molecular formula of this compound is C16H18N2O5, with a molar mass of 318.32 g/mol .

Antimicrobial Properties

Research indicates that pyrrole derivatives, including this compound, exhibit promising antimicrobial properties. A study on related pyrrole compounds demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL . This suggests that modifications to the pyrrole structure can enhance its efficacy against resistant pathogens.

Cytotoxicity and Selectivity

In evaluating the safety profile of these compounds, it was found that many pyrrole derivatives exhibited low cytotoxicity in cell lines, with IC50 values greater than 64 μg/mL, indicating a favorable selectivity index (SI) . This is crucial for developing therapeutic agents with minimal adverse effects.

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets. For instance, studies have shown that certain pyrrole derivatives inhibit the MmpL3 protein in Mycobacterium tuberculosis, which is essential for mycolic acid biosynthesis. This inhibition disrupts the bacterial cell wall synthesis, leading to bactericidal effects .

Quorum Sensing Inhibition

Another area of interest is the potential of pyrrole derivatives to inhibit quorum sensing (QS) in pathogenic bacteria such as Pseudomonas aeruginosa. Compounds related to this compound have been shown to interfere with QS signaling pathways, thereby reducing virulence factors like elastase and protease production . This could provide a novel approach to managing infections by targeting bacterial communication rather than directly killing the bacteria.

Table: Summary of Biological Activities

Detailed Research Findings

- Anti-Tuberculosis Activity : A study reported that several pyrrole derivatives demonstrated significant anti-TB activity through structure-guided design, emphasizing the importance of substituents on the pyrrole ring for enhancing activity against resistant strains .

- Safety Profiles : The safety evaluation indicated that these compounds have a low likelihood of causing cardiotoxicity, as evidenced by their minimal inhibition of the hERG potassium channel at therapeutic concentrations .

- Mechanistic Insights : The mechanisms underlying the antimicrobial effects were explored through metabolic labeling assays, confirming that these compounds effectively disrupt mycolic acid biosynthesis in M. tuberculosis .

Q & A

Q. Table 1: Representative Synthetic Yields for Analogous Compounds

| Compound | Acyl Chloride Used | Yield (%) | Characterization Method |

|---|---|---|---|

| 215 | 3-Fluoro-2-iodobenzoyl chloride | 23 | ¹H NMR, ESIMS |

| 213 | Isoquinoline-8-carbonyl chloride | 45 | ESIMS |

Basic Question: How is the compound’s structure validated in crystallographic studies?

Methodological Answer:

Structural validation relies on:

- X-ray diffraction : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

- ORTEP-III : Graphical representation of thermal ellipsoids to assess positional disorder or anisotropic motion .

- PLATON validation : Checks for missed symmetry, solvent-accessible voids, and hydrogen-bonding consistency .

Q. Critical Data Checks :

- R-factor : < 5% for high-resolution data.

- ADP consistency : Anisotropic displacement parameters (U<sup>eq</sup>) should align with expected thermal motion for non-H atoms.

Advanced Question: How to resolve contradictions between NMR and X-ray crystallography data?

Methodological Answer:

Discrepancies (e.g., proton chemical shifts vs. crystallographic torsion angles) require:

- Dynamic effects analysis : NMR captures time-averaged conformers, while X-ray provides static snapshots. Use variable-temperature NMR to probe conformational flexibility.

- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to identify dominant conformers .

- Twinned data handling : For ambiguous X-ray results, employ SHELXL’s TWIN/BASF commands to refine twinning fractions .

Example : Compound 215’s ¹H NMR (DMSO-d6) shows a singlet at δ 12.52 ppm for the NH proton, while X-ray may reveal intermolecular H-bonding altering proton environments .

Advanced Question: What strategies are used to analyze hydrogen-bonding patterns in the crystal lattice?

Methodological Answer:

- Graph set analysis : Classify H-bond motifs (e.g., R2<sup>2</sup>(8) rings) using Etter’s rules to identify supramolecular synthons .

- Mercury CSD : Visualize and quantify H-bond distances/angles against Cambridge Structural Database (CSD) benchmarks.

- Thermal ellipsoid alignment : Use ORTEP to assess directional H-bond anisotropy (e.g., O–H···O vs. N–H···O interactions) .

Q. Table 2: Hypothetical H-Bond Parameters

| Donor | Acceptor | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|---|

| O–H | C=O | 2.85 | 155 | S(6) |

| N–H | O–C=O | 2.92 | 165 | D(2) |

Advanced Question: How to address challenges in refining high-disorder or twinned crystals?

Methodological Answer:

- SHELXL refinement : Use PART commands to model disorder, with occupancy factors constrained to sum to 1.0 .

- Twin law identification : Employ CELL_NOW or ROTAX to determine twin laws (e.g., 180° rotation about [100]) .

- Validation metrics : Post-refinement, verify Rint < 0.05 and Flack parameter ≈ 0 for non-centrosymmetric structures .

Case Study : For a related ethyl pyrrole carboxylate, twinning resolved via SHELXL’s TWIN/BASF reduced R1 from 0.12 to 0.07 .

Advanced Question: How to validate computational models against experimental data for this compound?

Methodological Answer:

- DFT optimization : Geometry optimization (B3LYP/6-31G*) followed by frequency calculations to confirm no imaginary modes.

- Overlay analysis : Compare computed vs. X-ray bond lengths/angles using Mercury’s “fit” function (RMSD < 0.02 Å preferred).

- Spectroscopic validation : Match computed IR (C=O stretch ~1700 cm⁻¹) and UV-Vis spectra with experimental data .

Basic Question: What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC-DAD : Use C18 columns (acetonitrile/water gradient) to detect impurities; compare retention times with standards .

- LC-MS : Confirm molecular ion ([M+H]<sup>+</sup>) via ESI-MS (e.g., m/z 339.3 for compound 214 ).

- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。